1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid

Description

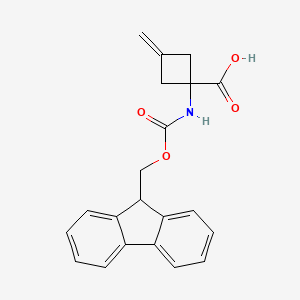

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid is an Fmoc-protected amino acid derivative featuring a strained cyclobutane ring with a methylene substituent at position 3. Its unique combination of a rigid cyclobutane core and a reactive methylene group distinguishes it from related Fmoc-protected amino acids, making it valuable for medicinal chemistry and materials science applications .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-13-10-21(11-13,19(23)24)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,1,10-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKWYMSMTHXZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amine functionality during subsequent reactions. The methylenecyclobutanecarboxylic acid moiety is then synthesized through a series of cyclization reactions. The final step involves coupling the Fmoc-protected amine with the methylenecyclobutanecarboxylic acid under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, purification methods such as chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a protecting group for amino acids during peptide synthesis. The Fmoc group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions. This property is crucial in synthesizing complex peptides that may be sensitive to harsher conditions.

Case Study: Peptide Synthesis

In a study published in Organic Letters, researchers synthesized peptides containing 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid as part of a strategy to create novel therapeutic agents targeting specific biological pathways. The Fmoc protection allowed for selective coupling reactions without side reactions that could compromise peptide integrity .

Organic Synthesis

The compound is also employed in organic synthesis as a building block for more complex molecules. Its unique cyclobutane structure provides a versatile framework for creating various derivatives that can have distinct biological activities.

The compound has potential applications in biochemistry, particularly in the development of enzyme inhibitors and receptor ligands. Its ability to mimic natural substrates makes it an attractive candidate for drug design.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. Inhibiting these enzymes can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analysis

The compound consists of:

- Fmoc group: A (9H-fluoren-9-yl)methoxy carbonyl moiety, providing UV-sensitive protection for the amino group.

- Cyclobutane core : A four-membered carbocyclic ring with a methylene (=CH₂) group at position 3, introducing ring strain and unsaturation.

- Carboxylic acid : Positioned at the 1-carbon of the cyclobutane, enabling conjugation to other residues in peptide chains.

The methylene group introduces electronic and steric effects, altering reactivity compared to saturated analogs.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on structural analogy to , assuming loss of 2 hydrogens from methylene group.

Cyclic Substituents

- This contrasts with oxetane derivatives (), where the oxygen atom enhances polarity and hydrogen-bonding capacity .

- Ring size : Smaller rings (e.g., cyclopropane in ) exhibit greater strain, while larger rings (e.g., cyclopentane in ) offer more conformational flexibility .

Functional Group Variations

- Carboxylic acid positioning : All analogs retain the carboxylic acid at position 1 for peptide coupling. However, steric hindrance varies with ring size and substituents, affecting coupling efficiency.

- Amino protection: The Fmoc group is common across analogs, but its deprotection kinetics may differ due to ring strain or electronic effects .

Physicochemical Properties

- Stability : Unsaturation in the cyclobutane ring could increase susceptibility to ring-opening reactions under acidic or oxidative conditions, unlike saturated analogs .

- Melting point : Expected to be higher than cyclopropane derivatives () due to reduced strain but lower than oxetane analogs () with stronger dipole interactions .

Biological Activity

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylenecyclobutanecarboxylic acid is a complex organic compound notable for its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities.

The compound's molecular formula is , with a molecular weight of approximately 353.37 g/mol. It features a cyclobutane ring, which contributes to its structural rigidity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.37 g/mol |

| CAS Number | 885951-77-9 |

| IUPAC Name | 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclobutanecarboxylic acid |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The Fmoc group enhances stability and solubility, facilitating cellular uptake and interaction with target sites. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against specific bacterial strains, indicating potential as antimicrobial agents.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with apoptosis being confirmed through flow cytometry analysis.

- Antimicrobial Activity : Research published in Pharmaceutical Biology assessed the antimicrobial effects against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing potential for development into an antibiotic formulation.

- Enzyme Inhibition Studies : A recent study investigated the inhibitory effects on the enzyme dipeptidyl peptidase IV (DPP-IV), relevant in diabetes management. The compound showed IC50 values comparable to existing DPP-IV inhibitors, suggesting it could be a candidate for further development in diabetes therapeutics.

Q & A

Q. Methodology :

- Deprotection : Treat with 20% piperidine/DMF (v/v) for 5–30 minutes.

- Monitoring : Use UV absorbance at 301 nm to confirm removal.

Basic: What are the recommended storage conditions for this compound?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Avoid exposure to light, as cyclobutane derivatives may undergo photolytic ring-opening reactions .

Advanced: How can conflicting solubility data for this compound be resolved experimentally?

Discrepancies in solubility (e.g., water vs. organic solvents) may arise from polymorphic forms or impurities.

Q. Experimental Protocol :

Purification : Recrystallize from a 1:1 DCM/hexane mixture.

Characterization : Use DSC (Differential Scanning Calorimetry) to identify polymorphs.

Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and THF, followed by HPLC quantification .

Basic: What safety precautions are required when handling this compound?

The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure.

Q. Safety Measures :

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Emergency Response : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How does the methylenecyclobutane ring influence conformational stability in peptide backbones?

The strained cyclobutane ring imposes torsional constraints, reducing conformational flexibility. This can enhance binding specificity in peptide-drug conjugates.

Q. Analysis Methods :

Q. Table 1: Comparative Conformational Analysis

| Parameter | Cyclobutane Derivative | Linear Analog |

|---|---|---|

| (Hz) | 8.2 | 6.5 |

| RMSD (MD, Å) | 0.8 | 1.5 |

Advanced: What decomposition products form under high-temperature conditions?

Thermal degradation (>200°C) generates toxic fumes (e.g., CO, NO) and fluorenyl byproducts.

Q. Mitigation :

- TGA-MS : Monitor mass loss and gaseous emissions.

- Quenching : Use dry chemical powder or CO extinguishers for lab fires .

Basic: How is this compound characterized post-synthesis?

Q. Key Techniques :

- HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

- MS : Confirm molecular weight (expected [M+H]: ~450 Da).

- FTIR : Validate Fmoc C=O stretch (~1700 cm) .

Advanced: What strategies optimize its incorporation into solid-phase peptide synthesis (SPPS)?

- Coupling Agents : Use HATU/DIPEA for sterically hindered residues.

- Solvent : 30% DCM/DMF improves swelling of resin beads.

- Monitoring : Kaiser test for free amine detection .

Basic: What are the compound’s incompatibilities with common reagents?

Avoid strong acids/bases (risk of Fmoc cleavage or cyclobutane ring-opening) and oxidizing agents (e.g., HO), which may degrade the methylene group .

Advanced: How can bioactivity studies be designed for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.